molecular formula C17H17FN4O3 B2372634 N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034317-82-1

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2372634
CAS No.: 2034317-82-1
M. Wt: 344.346
InChI Key: SWBSOARLOTUVAI-UHFFFAOYSA-N
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Description

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C17H17FN4O3 and its molecular weight is 344.346. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Activity of Pyrimidine Derivatives : The synthesis of compounds like N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide, which are structurally related to anti-inflammatory benzamides, has been explored. These compounds are noted for their potential in treating peripheral edema and their anti-inflammatory properties without cyclooxygenase blocking activity, suggesting a membrane action mechanism (Robert et al., 1994).

  • Role in Antifungal and Antimicrobial Activity : Some benzamide derivatives have shown notable antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. This includes their efficacy against various bacteria and fungal strains, which could lead to new treatments for infections (Attia et al., 2013).

  • Application in Anticancer Research : The synthesis of benzamide derivatives has been linked to their potential use as antiprion agents and in the treatment of psychosis. Their ability to bind to human PrP(C) and inhibit its conversion into PrP(Sc) signifies their potential in therapeutic applications for prion diseases (Fiorino et al., 2012).

  • Role in Antineoplastic Therapy : Benzamide derivatives have been studied in the context of antineoplastic therapy, especially in the treatment of melanoma. Their potential for targeted drug delivery in melanoma cells indicates a promising avenue for more effective cancer treatment strategies (Wolf et al., 2004).

  • Potential in Neuroleptic Applications : The synthesis and neuroleptic activity of benzamides, including derivatives structurally similar to the compound , have shown promising results. These compounds have demonstrated inhibitory effects on stereotyped behavior in rats, suggesting their utility in developing treatments for neurological disorders (Iwanami et al., 1981).

  • Synthesis and Characterization for Kinase Inhibitors : Derivatives of 5-fluoropyrimidine, a core structure in the compound, have been synthesized as potential kinase inhibitors. These compounds are significant in anticancer research, especially in the context of targeting specific kinases involved in cancer progression (Wada et al., 2012).

Properties

IUPAC Name

N-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c18-13-8-20-17(21-9-13)25-14-6-7-22(11-14)15(23)10-19-16(24)12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBSOARLOTUVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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